molecular formula C13H25NO5S B3150088 [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate CAS No. 683269-95-6

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

Cat. No.: B3150088
CAS No.: 683269-95-6
M. Wt: 307.41 g/mol
InChI Key: JRZCCUKNNXDEIG-UHFFFAOYSA-N
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Description

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate is a chemical compound with the molecular formula C13H25NO5S and a molecular weight of 307.41 g/mol. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

The primary target of [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate, also known as trans-4-((tert-Butoxycarbonyl)amino)-cyclohexyl)methyl methanesulfonate, is the Heme-regulated inhibitor kinase . This kinase plays a crucial role in the regulation of protein synthesis and cell growth.

Mode of Action

The compound interacts with its target, the Heme-regulated inhibitor kinase, by serving as an intermediate in the synthesis of potent activators of this kinase

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is known to be stable and is typically stored in a dark place at room temperature . Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the activation of the Heme-regulated inhibitor kinase . This activation can lead to changes in protein synthesis and cell growth, although the specific molecular and cellular effects may vary depending on the context and require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature, light, and the presence of other chemicals . Furthermore, the compound’s efficacy in activating the Heme-regulated inhibitor kinase may be influenced by the biological environment, including the presence of other proteins and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate typically involves the reaction of [trans-4-(Boc-amino)cyclohexyl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted cyclohexyl derivatives.

    Deprotection: The major product is the free amine derivative of the cyclohexyl compound.

Scientific Research Applications

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    [trans-4-(Boc-amino)cyclohexyl]methanol: This compound is a precursor to [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate and shares similar structural features.

    [trans-4-(Boc-amino)cyclohexyl]methyl Chloride: This compound is another derivative of [trans-4-(Boc-amino)cyclohexyl]methanol and can undergo similar substitution reactions.

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the methanesulfonate leaving group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-10(6-8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZCCUKNNXDEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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